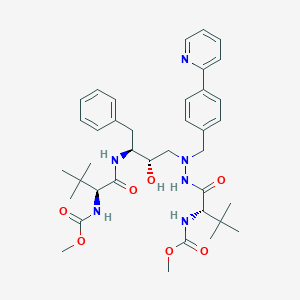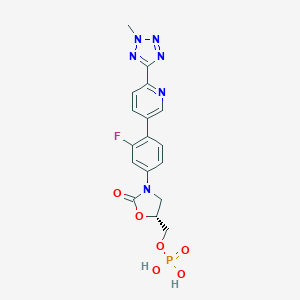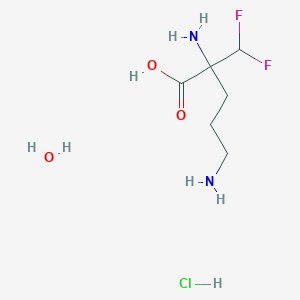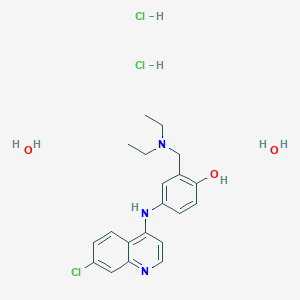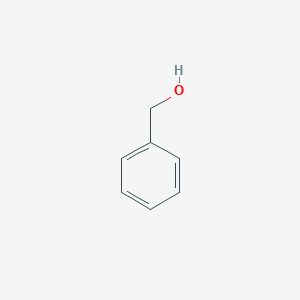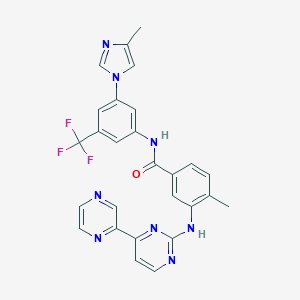
K-115
概要
説明
K-115, also known as ripasudil, is a potent and selective Rho kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma and ocular hypertension. The compound works by increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure .
科学的研究の応用
K-115 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Rho kinase inhibitors.
Biology: Investigated for its effects on cellular processes involving Rho kinase pathways.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: Used in the development of new ophthalmic solutions and other pharmaceutical formulations.
作用機序
K-115 exerts its effects by inhibiting Rho kinase, an enzyme involved in the regulation of smooth muscle contraction and cellular motility. The inhibition of Rho kinase leads to relaxation of the trabecular meshwork, increasing the outflow of aqueous humor and reducing intraocular pressure. The compound specifically targets the ROCK1 and ROCK2 isoforms of Rho kinase .
Safety and Hazards
将来の方向性
Ripasudil has been proven to be effective in the twice-daily treatment of glaucoma and ocular hypertension . It is currently in studies to be approved for both diabetic retinopathy and diabetic macular oedema . As irreversible damage to the trabecular meshwork would considerably affect efficacy, it may be better to start ripasudil treatment during an early stage of glaucoma .
生化学分析
Biochemical Properties
Ripasudil Hydrochloride Dihydrate interacts with Rho-associated coiled coil-forming protein kinase (ROCK), with IC₅₀ values of 19 and 51 nM for ROCK-2 and ROCK-1, respectively .
Cellular Effects
Ripasudil Hydrochloride Dihydrate induces cytoskeletal changes, including retraction, cell rounding, and reduced actin bundles of cultured trabecular meshwork ™ cells . It also decreases the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .
Molecular Mechanism
The molecular mechanism of Ripasudil Hydrochloride Dihydrate involves binding to and inhibiting ROCK, leading to changes in cell morphology and a reduction in the distribution of F-actin and fibronectin .
Temporal Effects in Laboratory Settings
It has been shown to have a stable effect on cell morphology and inflammatory cytokine levels .
準備方法
Synthetic Routes and Reaction Conditions
K-115 is synthesized through a multi-step process involving the formation of an isoquinoline sulfonamide structure. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors to form the isoquinoline ring.
Sulfonylation: The isoquinoline core is then sulfonylated using sulfonyl chloride in the presence of a base.
Introduction of the Diazepane Ring:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
K-115 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions are a key part of the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted isoquinoline compounds .
類似化合物との比較
K-115 is similar to other Rho kinase inhibitors such as fasudil. it has several unique features:
Selectivity: this compound is more selective for ROCK1 and ROCK2 compared to fasudil.
Potency: this compound has shown higher potency in reducing intraocular pressure.
Chemical Structure: This compound has a unique fluorinated isoquinoline structure that enhances its pharmacological properties
List of Similar Compounds
Fasudil: Another Rho kinase inhibitor with a similar core structure.
Y-27632: A well-known Rho kinase inhibitor used in various research applications.
H-1152: A potent and selective Rho kinase inhibitor with applications in cardiovascular research
特性
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-XVSRHIFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887375-67-9 | |
| Record name | Ripasudil hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: K-115 is a selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. ROCK is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton, impacting cellular processes such as contraction, adhesion, and migration [, ]. By inhibiting ROCK, this compound reduces the contractile tone of trabecular meshwork (TM) cells, the primary drainage tissue for aqueous humor in the eye [, , ]. This relaxation of the TM increases conventional outflow facility, leading to a decrease in intraocular pressure (IOP) [, , ].
ANone: this compound has demonstrated efficacy in both preclinical and clinical settings:
- In vitro studies: this compound effectively reduced VEGF-induced ROCK activity, migration, and proliferation in human retinal microvascular endothelial cells (HRMECs) []. Additionally, it reduced the production of pro-inflammatory cytokines in LPS-stimulated mouse macrophage cells [].
- Animal models: In a rabbit model of pigmentary glaucoma, this compound normalized IOP and improved key functions of TM cells, including reduced stress fibers, restored phagocytosis, and improved migration []. In a mouse model of oxygen-induced retinopathy, this compound inhibited retinal neovascularization and reduced retinal hypoxia [].
- Clinical trials: Phase 1 clinical trials demonstrated that topical administration of this compound effectively lowered IOP in healthy volunteers [, ]. Subsequent studies in patients with primary open-angle glaucoma or ocular hypertension confirmed its IOP-lowering effects, either as monotherapy [, , ] or in combination with other antiglaucoma agents like timolol or latanoprost [, , ].
A: this compound is currently formulated as an ophthalmic solution for topical administration [, , ]. This allows direct delivery to the ocular surface, enhancing its penetration into the anterior chamber and reaching its target, the TM []. Research is ongoing to improve drug delivery systems and potentially prolong its duration of action, reducing the frequency of administration.
ANone: The discovery and development of this compound represent a significant milestone in glaucoma treatment:
- Early research demonstrated the therapeutic potential of ROCK inhibitors in lowering IOP, using the compound Y-27632 [, , ].
- In 2014, this compound (Glanatec) received approval in Japan for the treatment of glaucoma and ocular hypertension, marking the first approval worldwide for a topical ROCK inhibitor for this indication [, ].
- Ongoing research focuses on expanding its clinical applications, improving its delivery systems, and developing new generations of ROCK inhibitors with enhanced efficacy and safety profiles [].
A: this compound lowers IOP by increasing conventional outflow through the trabecular meshwork, a mechanism distinct from other classes of glaucoma medications, such as prostaglandin analogs, beta-blockers, or carbonic anhydrase inhibitors [, ]. This unique mechanism suggests that cross-resistance with existing drugs is unlikely. Clinical trials have shown its efficacy as an add-on therapy to these agents, further supporting this notion [, ].
A: Following topical administration, this compound exhibits favorable ocular penetration characteristics []. It rapidly absorbs into the cornea and distributes throughout the eye, achieving higher concentrations in melanin-containing tissues like the iris-ciliary body and retina-choroid []. Studies in rabbits, dogs, and monkeys showed that this compound is primarily metabolized by aldehyde oxidase (AO) []. While its precise elimination pathway requires further investigation, the drug is rapidly cleared from systemic circulation [].
A: Although the provided research does not delve into the detailed structure-activity relationship (SAR) of this compound, it emphasizes the importance of its selectivity and potency for ROCK inhibition [, , , ]. Modifications to its chemical structure could potentially impact its binding affinity for ROCK, impacting its efficacy and potentially influencing its pharmacokinetic profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




